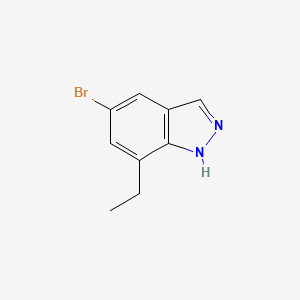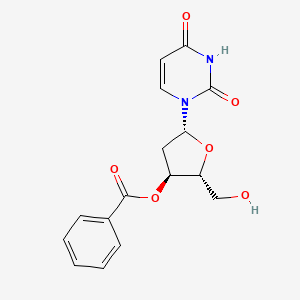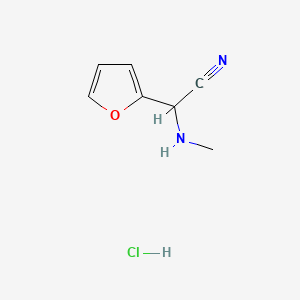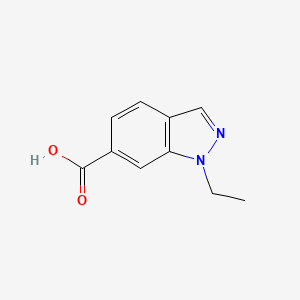
5-Methyl-3-nitropicolinonitrile
Übersicht
Beschreibung
5-Methyl-3-nitropicolinonitrile is a chemical compound with the CAS Number: 65169-63-3 and a molecular weight of 163.14 . It is a solid at room temperature and is stored in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 5-Methyl-3-nitropicolinonitrile is represented by the linear formula C7H5N3O2 . The InChI code for this compound is 1S/C7H5N3O2/c1-5-2-6 (10 (11)12)4-9-7 (5)3-8/h2,4H,1H3 .Physical And Chemical Properties Analysis
5-Methyl-3-nitropicolinonitrile is a solid at room temperature . It has a molecular weight of 163.14 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
An improved and scalable synthesis of N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a PHD2 inhibitor potentially useful for treating anemia, showcases the utility of starting from related chemical structures. This method, originating from commercially available 5-bromo-3-nitropicolinonitrile, demonstrates the compound's relevance in synthesizing therapeutically relevant molecules (Lei et al., 2015).
Antimicrobial Activity
Research into derivatives of hydrazones from methyl 4-phenylpicolinoimidate has highlighted their antimicrobial properties, including significant activity against Gram-positive bacteria. This work underscores the potential of 5-Methyl-3-nitropicolinonitrile and related compounds in the development of new antimicrobial agents (Gobis et al., 2022).
Organic Synthesis and Catalysis
The compound has also been investigated for its role in the synthesis of new thieno[3,2-b]pyridine derivatives, illustrating its versatility in organic synthesis and the potential for creating complex molecules for various applications (Calhelha & Queiroz, 2010).
Development of Fungicides
In the realm of agriculture, derivatives of 5-Methyl-3-nitropicolinonitrile have been synthesized and evaluated for their fungicidal activity, indicating the compound's utility in developing new agricultural chemicals (Krylov et al., 2019).
Analytical and Biochemical Applications
The compound's derivatives have been used in the preparation of stable isotope-labeled derivatives for the quantification of trace levels of nitrofuran residues in foods, showcasing its importance in analytical chemistry and food safety (Delatour et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-methyl-3-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-5-2-7(10(11)12)6(3-8)9-4-5/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYBJZBJPJILCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633518 | |
| Record name | 5-Methyl-3-nitropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-nitropicolinonitrile | |
CAS RN |
1089330-68-6 | |
| Record name | 5-Methyl-3-nitropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














